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Compound of Interest

Compound Name: N,N'-Diethylethylenediamine

Cat. No.: B085531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-
Diethylethylenediamine (CAS No. 111-74-0), a key diamine in various chemical syntheses.
The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering valuable data for substance identification, purity
assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for N,N'-Diethylethylenediamine is CeH16N2, with a molecular weight of
116.20 g/mol .[1][2] Its structure is characterized by a central ethylenediamine core with an
ethyl group attached to each nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

IH NMR (Proton NMR) Data

The 'H NMR spectrum of N,N'-Diethylethylenediamine exhibits distinct signals corresponding
to the different proton environments in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~1.1 Triplet 6H -CH2CHs
~1.5 Singlet (broad) 2H -NH-
~2.6 Quartet 4H -CH2CHs
~2.7 Singlet 4H -NH-CH2CH2-NH-

13C NMR (Carbon-13 NMR) Data

The proton-decoupled 3C NMR spectrum shows three distinct carbon signals, consistent with

the molecule's symmetry.[1][3]

Chemical Shift (8) ppm Assighment
~15.5 -CHs

~42.0 -CH2CHs

~48.0 -NH-CH2CH>-NH-

Infrared (IR) Spectroscopy

The IR spectrum of N,N'-Diethylethylenediamine reveals characteristic absorption bands
corresponding to the vibrational modes of its functional groups. The spectrum is typically

acquired for a neat liquid sample.[1]
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Functional Group

Wavenumber (cm~12) Vibration Type .

Assignment
~3300 (broad) N-H Stretch Secondary Amine (N-H)
2965 - 2850 C-H Stretch Alkyl (C-H)
~1460 C-H Bend Methylene (-CHz-)
~1375 C-H Bend Methyl (-CHs)
~1100 C-N Stretch Aliphatic Amine (C-N)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N,N'-Diethylethylenediamine results in a

characteristic fragmentation pattern. The molecular ion peak ([M]*) is expected at an m/z of

116.

Key Fragments in the Mass Spectrum

Proposed Fragment

m/z Fragmentation Pathway
Structure
[CH3CH2NHCH2CH2NHCH2CH
116 Molecular lon
3]t
Loss of an ethyl radical
86 [CH3CH2NHCH2CHz]*
(*CH2CHs3)
Alpha-cleavage, loss of a
58 [CH3CH2NH=CHz]* _
C2HsN radical
Cleavage of the central C-C
44 [CH2=NHCHs]*
bond
Cleavage adjacent to the
30 [CH2=NHz]*

nitrogen

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters may require optimization.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve 5-20 mg of N,N'-Diethylethylenediamine in approximately
0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs). The sample should
be free of particulate matter.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o A higher number of scans will be necessary due to the low natural abundance of 13C.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy (Neat Liquid)

o Sample Preparation: As N,N'-Diethylethylenediamine is a liquid, a neat spectrum can be
obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by
using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean, empty salt plates or ATR crystal.
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o Record the sample spectrum over a typical range of 4000-400 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute a small amount of N,N'-Diethylethylenediamine in a volatile
organic solvent (e.g., methanol or dichloromethane).

¢ Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
with an electron ionization (EI) source.

e GC Separation:
o Inject the diluted sample into the GC.

o Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the
analyte from the solvent and any impurities.

o Atemperature gradient program is typically used to ensure good peak shape and
resolution.

e MS Analysis:
o The eluent from the GC is directed into the MS.
o The sample is ionized using a standard electron energy (typically 70 eV).

o The mass analyzer scans a range of m/z values to detect the molecular ion and fragment

ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical sample like N,N'-Diethylethylenediamine.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b085531?utm_src=pdf-body
https://www.benchchem.com/product/b085531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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